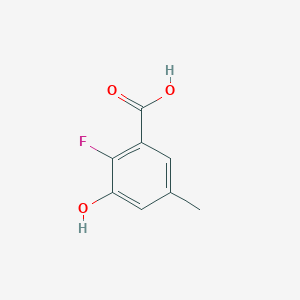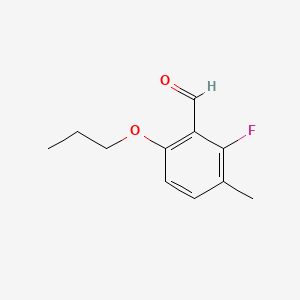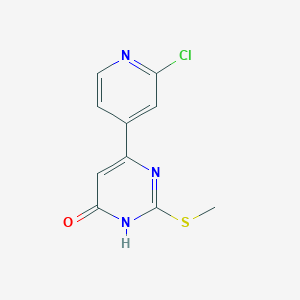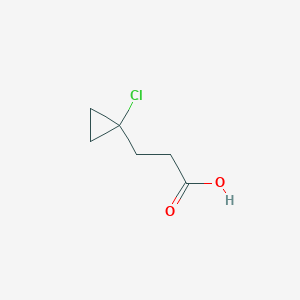
3-(1-Chlorocyclopropyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Chlorocyclopropyl)propanoic acid is an organic compound with the molecular formula C6H9ClO2 It is a derivative of propanoic acid, where a chlorine atom is attached to a cyclopropyl group, which is then connected to the propanoic acid chain
Méthodes De Préparation
The synthesis of 3-(1-Chlorocyclopropyl)propanoic acid can be achieved through several routes. One common method involves the reaction of cyclopropylcarbinol with thionyl chloride to form 1-chlorocyclopropane. This intermediate is then reacted with acrylonitrile in the presence of a base to yield 3-(1-chlorocyclopropyl)propionitrile. Finally, hydrolysis of the nitrile group under acidic conditions produces this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
3-(1-Chlorocyclopropyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the cyclopropyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(1-Chlorocyclopropyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(1-Chlorocyclopropyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the chlorine atom in the cyclopropyl group can participate in hydrogen bonding or electrostatic interactions with enzyme active sites, affecting their activity. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-(1-Chlorocyclopropyl)propanoic acid can be compared with other similar compounds, such as:
3-Chloropropanoic acid: This compound lacks the cyclopropyl group and has different chemical and physical properties.
Cyclopropylcarboxylic acid: This compound has a cyclopropyl group directly attached to the carboxylic acid, without the chlorine atom.
3-(1-Bromocyclopropyl)propanoic acid: This compound has a bromine atom instead of chlorine, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C6H9ClO2 |
|---|---|
Poids moléculaire |
148.59 g/mol |
Nom IUPAC |
3-(1-chlorocyclopropyl)propanoic acid |
InChI |
InChI=1S/C6H9ClO2/c7-6(3-4-6)2-1-5(8)9/h1-4H2,(H,8,9) |
Clé InChI |
JYFHZKXCCWHXSA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


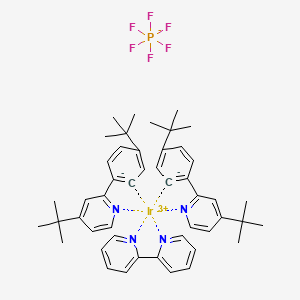
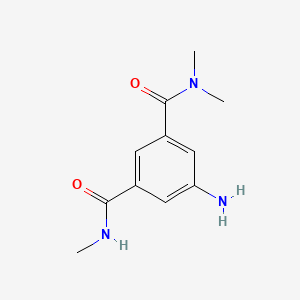

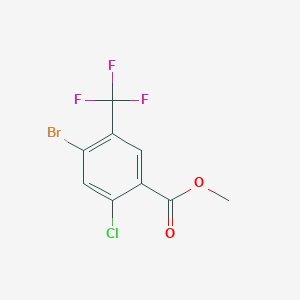

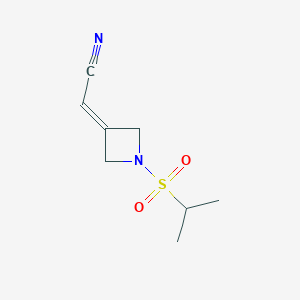
![[1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13898947.png)
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
